molecular formula C7H7NO3 B7767720 4-Nitrobenzyl alcohol CAS No. 51546-73-7

4-Nitrobenzyl alcohol

Cat. No.: B7767720
CAS No.: 51546-73-7
M. Wt: 153.14 g/mol
InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
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Description

4-Nitrobenzyl alcohol is a member of the class of benzyl alcohols, characterized by a benzyl alcohol substituted at the para-position by a nitro group . Its chemical formula is C7H7NO3, and it is commonly used in various chemical and industrial applications due to its unique properties.

Safety and Hazards

4-Nitrobenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

4-Nitrobenzyl alcohol shows promise for diverse applications, particularly as a biocompatible material due to its high water content . It has been used in the construction of a reduction-responsive oligonucleotide, which could have various applications in the fields of chemical and synthetic biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl alcohol can be synthesized through the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH4) in an ethanol solution . The reaction typically proceeds under mild conditions, yielding high purity this compound.

Industrial Production Methods: In industrial settings, this compound is often crystallized from ethanol and then sublimed in vacuo to achieve a purity of at least 99.5% . The sublimed samples are stored in the dark over anhydrous calcium sulfate (CaSO4) to maintain their stability.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-nitrobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group, forming 4-aminobenzyl alcohol, using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2), forming 4-nitrobenzyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) under reflux conditions.

Major Products:

    Oxidation: 4-Nitrobenzaldehyde.

    Reduction: 4-Aminobenzyl alcohol.

    Substitution: 4-Nitrobenzyl chloride.

Comparison with Similar Compounds

4-Nitrobenzyl alcohol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific para-substitution, which influences its reactivity and applications in various fields. Its ability to undergo photoredox reactions in aqueous solutions sets it apart from other nitrobenzyl alcohols .

Properties

IUPAC Name

(4-nitrophenyl)methanol
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InChI

InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2
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InChI Key

JKTYGPATCNUWKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CO)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID1052298
Record name 4-Nitrobenzyl alcohol
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzyl alcohol
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Vapor Pressure

0.0000858 [mmHg]
Record name 4-Nitrobenzyl alcohol
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CAS No.

619-73-8, 51546-73-7
Record name 4-Nitrobenzyl alcohol
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Record name Benzenemethanol, 4-nitro-, radical ion(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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